molecular formula C10H10Cl3N3O4S B13987425 N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline CAS No. 90887-95-9

N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline

Cat. No.: B13987425
CAS No.: 90887-95-9
M. Wt: 374.6 g/mol
InChI Key: TYRNLJGUAQYKGY-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline is a chemical compound with the molecular formula C10H10Cl3N3O4S and a molecular weight of 374.632 g/mol . This compound is known for its unique structure, which includes nitro groups, a trichloromethyl group, and a sulfanyl group attached to an aniline ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline typically involves multiple steps, starting with the nitration of aniline derivatives. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups into the aromatic ring. The trichloromethylsulfanyl group is then introduced through a substitution reaction, using reagents such as trichloromethylthiol.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloromethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamines.

    Substitution: Formation of new compounds with different functional groups replacing the trichloromethylsulfanyl group.

Scientific Research Applications

N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: In studies related to its biological activity and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the trichloromethylsulfanyl group play a crucial role in its biological activity, potentially disrupting cellular processes and leading to cytotoxic effects. The compound may also interfere with microtubule formation, similar to other dinitroaniline derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2,6-dinitro-4-(trifluoromethyl)aniline
  • N-(2,4-Dinitrophenyl)-orto-aminobenzoic acid
  • 1-Methylsulfonyl-3-nitrobenzol

Uniqueness

N,N,3-Trimethyl-2,6-dinitro-4-[(trichloromethyl)sulfanyl]aniline is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

90887-95-9

Molecular Formula

C10H10Cl3N3O4S

Molecular Weight

374.6 g/mol

IUPAC Name

N,N,3-trimethyl-2,6-dinitro-4-(trichloromethylsulfanyl)aniline

InChI

InChI=1S/C10H10Cl3N3O4S/c1-5-7(21-10(11,12)13)4-6(15(17)18)9(14(2)3)8(5)16(19)20/h4H,1-3H3

InChI Key

TYRNLJGUAQYKGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])N(C)C)[N+](=O)[O-])SC(Cl)(Cl)Cl

Origin of Product

United States

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